N-(4-iodophenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-iodophenyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C14H9F3INO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an iodophenyl group, a trifluoromethyl group, and a benzamide group . The exact arrangement of these groups in the molecule would determine its physical and chemical properties.Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 391.1270396 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
N-(4-iodophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been the subject of various synthesis and characterization studies due to their potential applications in various fields. For instance, the synthesis and spectroscopic properties of new thiourea derivatives, including those with iodophenyl and trifluoromethyl groups, have been explored, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the assembly of triple helical amide-to-amide hydrogen-bonded columns of tris(4-halophenyl)benzene-1,3,5-tricarboxamides into porous materials via halogen...halogen interactions showcases the structural versatility and potential for creating novel materials (Rajput, Chernyshev, & Biradha, 2010).
Potential in Medicinal Chemistry
Research into the synthesis and characterization of compounds related to this compound reveals their potential in medicinal chemistry. For instance, the study of N-Benzyltriflamide as a Mitsunobu reagent for amine synthesis opens avenues for developing new pharmaceuticals (Bell, Knight, & Gravestock, 1995). Similarly, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, underscores the therapeutic potential of such compounds in cancer treatment (Zhou et al., 2008).
Advances in Material Science
The applications of this compound derivatives extend into materials science, with studies highlighting their use in creating innovative materials. For instance, the synthesis of organo-soluble polyimides from a novel triamine and m-phenylenediamine demonstrates the creation of new materials with potential applications in various industries (Wang, Li, Zhang, & Zhang, 2010).
Mechanism of Action
Properties
IUPAC Name |
N-(4-iodophenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO/c15-14(16,17)10-3-1-2-9(8-10)13(20)19-12-6-4-11(18)5-7-12/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZBDCFMQBJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.